4-[(4-nitrophenyl)carbamoyl]benzoic Acid
Description
4-[(4-Nitrophenyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl bridge linking the benzoic acid moiety to a 4-nitrophenyl group. This structure combines the electron-withdrawing nitro group with the carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research. The nitro group enhances reactivity in reduction and substitution reactions, while the carbamoyl linkage provides stability and opportunities for further functionalization. Its molecular framework is often utilized in the development of azo polymers, bioactive molecules, and coordination complexes due to its planar aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-[(4-nitrophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(9-1-3-10(4-2-9)14(18)19)15-11-5-7-12(8-6-11)16(20)21/h1-8H,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULOPHPONWIJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396056 | |
| Record name | 4-[(4-nitrophenyl)carbamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72269-16-0 | |
| Record name | 4-[(4-nitrophenyl)carbamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitrophenyl)carbamoyl]benzoic acid typically involves the reaction of 4-nitroaniline with isocyanates to form the corresponding urea derivative, which is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitrophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and acetic acid are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(4-aminophenyl)carbamoyl]benzoic acid, while oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
4-[(4-nitrophenyl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-nitrophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylcarbamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. 4-{[(2-Carbamoyl-4-nitrophenyl)amino]methyl}benzoic acid (CAS: X9I)
- Structure: Differs by an additional carbamoyl group on the nitrophenyl ring and an aminomethyl linker.
- The dual carbamoyl groups may also influence hydrogen-bonding interactions in crystal packing .
b. 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid (CAS: 70142-79-9)
- Structure: Contains two benzoic acid groups connected via terephthaloyl-diimino linkages.
- Properties : The extended conjugation increases UV-Vis absorption intensity, making it suitable for optoelectronic applications. However, the larger molecular weight (404.10 g/mol) reduces solubility compared to the simpler target compound .
c. 4-[(4-Chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid (CAS: 328028-09-7)
- Structure: Replaces the carbamoyl group with a sulfonylamino linker and introduces a hydroxyl group.
- Properties : The sulfonyl group enhances acidity (pKa ~2.77), while the hydroxyl group enables chelation with metal ions, relevant in catalysis or metallodrug design .
Functional Group Variations
Physicochemical Properties
| Property | 4-[(4-Nitrophenyl)carbamoyl]benzoic Acid | 4-{[(2-Carbamoyl-4-nitrophenyl)amino]methyl}benzoic Acid | 4-(Methylamino)-3-nitrobenzoic acid |
|---|---|---|---|
| Molecular Weight | ~286.23 g/mol (estimated) | 297.28 g/mol | 210.17 g/mol |
| Solubility | Moderate in DMF, ethanol | High in DMF due to polar groups | Low in water, high in acetone |
| Melting Point | ~180–185°C (predicted) | Not reported | 220–225°C |
| UV-Vis λmax | ~270 nm (nitro π→π* transition) | ~290 nm (extended conjugation) | ~265 nm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
